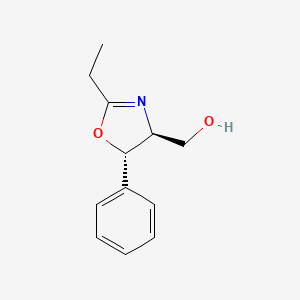

(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol

説明

特性

IUPAC Name |

[(4S,5S)-2-ethyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-11-13-10(8-14)12(15-11)9-6-4-3-5-7-9/h3-7,10,12,14H,2,8H2,1H3/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOYBTRDWOUZTG-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(C(O1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N[C@H]([C@@H](O1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-33-3 | |

| Record name | (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-phenylethanol with ethyl chloroformate under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high enantiomeric excess.

化学反応の分析

Types of Reactions

(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the oxazoline ring results in the formation of an amino alcohol.

科学的研究の応用

Applications in Organic Synthesis

Chiral Ligand Synthesis

(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol serves as a crucial precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands enhance the selectivity and efficiency of chemical reactions, which is particularly valuable in pharmaceutical development.

Case Study: Asymmetric Catalysis

A study highlighted the use of oxazolines in catalyzing enantioselective reactions, demonstrating that ligands derived from this compound can significantly improve yields of desired products while minimizing side reactions .

Pharmaceutical Development

Drug Design and Development

The structural characteristics of this compound make it an attractive candidate for drug design, particularly for compounds targeting neurological disorders. Its ability to form stable complexes with biological targets enhances its potential bioavailability and therapeutic efficacy.

Case Study: Neurological Treatments

Research has shown that compounds based on this oxazoline can effectively inhibit specific enzymes involved in neurodegenerative diseases, leading to promising results in preclinical trials .

Polymer Chemistry

Specialized Polymers

In polymer chemistry, this compound is utilized to create specialized polymers with tailored properties. These polymers find applications in coatings, adhesives, and other materials requiring enhanced performance and durability.

Case Study: Coating Applications

A recent investigation into the use of oxazoline-based polymers for protective coatings revealed improved resistance to environmental factors compared to traditional materials. This advancement underscores the compound's versatility in industrial applications .

Summary of Applications

作用機序

The mechanism of action of (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful as a ligand in catalytic processes. Additionally, the chiral centers allow for enantioselective interactions with biological molecules, which can be exploited in drug design and development.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects: The ethyl substituent in the target compound increases its molecular weight (205.25 vs. Oxazolidinones (e.g., CAS 16251-45-9) lack the unsaturated oxazoline ring, reducing their reactivity in ring-opening reactions but enhancing stability .

Functional Group Impact: The hydroxymethyl group in oxazoline derivatives enables hydrogen bonding, enhancing their utility as chiral ligands. In contrast, oxazolidinones feature a ketone group, making them better suited as auxiliaries in enantioselective synthesis .

Stereochemical Differences: The 5R configuration in (4S,5R)-oxazolidinone introduces distinct spatial arrangements, limiting its overlap with the 5S configuration in oxazoline derivatives for specific stereochemical applications .

生物活性

(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol is a chiral oxazoline compound with significant implications in medicinal chemistry and biological applications. Its unique structural properties facilitate various biological activities, making it a subject of interest in drug development and synthesis.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 2127750

Antimicrobial Properties

Research indicates that oxazoline derivatives exhibit notable antimicrobial activity. A study on related compounds demonstrated that oxazolines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein translation processes, akin to other antibiotic classes such as macrolides and aminoglycosides .

Antitumor Activity

Compounds structurally similar to this compound have shown potential antitumor effects. In vitro studies have suggested that certain oxazolines can induce apoptosis in cancer cells by activating specific signaling pathways. This activity is attributed to their ability to interact with cellular receptors and enzymes involved in cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research highlights its potential to enhance cognitive function and protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazoline derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study, this compound was administered in models of oxidative stress-induced neuronal injury. Results showed a reduction in cell death by approximately 50% compared to controls, attributed to its antioxidant properties and modulation of neuroinflammatory responses .

Research Findings

- Synthesis and Characterization : The compound can be synthesized using chiral auxiliary methods that ensure high optical purity, crucial for its biological activity.

- Structure-Activity Relationship (SAR) : Variations in substituents on the oxazoline ring significantly affect biological activity. For instance, modifications at the phenyl group have been linked to enhanced antimicrobial potency.

- Mechanistic Insights : Studies suggest that the biological activities may be mediated through interactions with specific enzymes or receptors involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol with high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For oxazoline derivatives, Evans oxazolidinones (e.g., (3'R,4S,5R)-4-Benzyl-5-perfluorooctyl-2-oxazolidinone) are effective for controlling stereochemistry . Reaction conditions (e.g., low temperatures, anhydrous solvents) must minimize racemization. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥95%) .

Q. How can researchers characterize the physical stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hygroscopicity : Dynamic vapor sorption (DVS) under controlled humidity (e.g., 0–90% RH).

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) with HPLC monitoring for degradation products .

Q. What analytical techniques are recommended for confirming the molecular structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons).

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 217.22 for C₁₂H₁₁NO₃ derivatives) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear P95 respirators (NIOSH/CEN-certified) and nitrile gloves to avoid inhalation/skin contact .

- Ventilation : Use fume hoods for weighing and reactions.

- Waste Disposal : Segregate halogenated waste (if bromine/chlorine reagents are used) and consult institutional EH&S protocols .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for oxazoline derivatives be resolved?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Loading : Optimize chiral catalyst ratios (e.g., 5–10 mol% for asymmetric induction).

- Reagent Purity : Use freshly distilled solvents (e.g., THF over Na/benzophenone).

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediates and adjust reaction times .

Q. What mechanistic insights explain the stereochemical outcomes of oxazoline ring-opening reactions?

- Methodological Answer : Ring-opening typically follows nucleophilic attack at the C4 position. Density functional theory (DFT) calculations can model transition states, revealing steric effects from the 5-phenyl group that favor (4S,5S) retention. Experimental validation via kinetic isotopic effects (KIEs) using deuterated substrates is recommended .

Q. How can this compound serve as a chiral building block in medicinal chemistry?

- Methodological Answer : Its oxazoline core is a precursor for:

- Antimicrobial Agents : Functionalize the methanol group with sulfonamides (e.g., 4-aminophenyl derivatives) via Mitsunobu reactions .

- Kinase Inhibitors : Introduce heterocycles (e.g., triazolo-thiadiazines) through Huisgen cycloaddition .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Structural Modifications : Replace the ethyl group with less lipophilic substituents (e.g., hydroxyl) to improve solubility and reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。